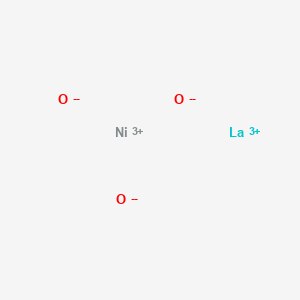

Lanthanum nickel oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lanthanum nickel oxide is a compound with the chemical formula LaNiO₃ It belongs to the family of perovskite oxides and is known for its unique electronic and catalytic properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lanthanum nickel oxide can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach is the sol-gel method, which involves the use of lanthanum nitrate and nickel nitrate as precursors. These precursors are dissolved in a solvent, typically water or ethanol, and then mixed with a chelating agent such as citric acid. The resulting solution is heated to form a gel, which is then dried and calcined at high temperatures (around 750°C) to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using the solid-state reaction method. This involves mixing lanthanum oxide and nickel oxide powders in stoichiometric ratios, followed by grinding and pressing the mixture into pellets. The pellets are then sintered at high temperatures (typically 1000-1200°C) in an oxygen-rich atmosphere to form the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Lanthanum nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in oxidation reactions, such as the oxidation of carbon monoxide to carbon dioxide .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxygen, hydrogen, and carbon monoxide. The reactions are typically carried out at elevated temperatures, ranging from 300°C to 800°C, depending on the specific reaction and desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in the oxidation of carbon monoxide, the primary product is carbon dioxide. In reduction reactions, this compound can be reduced to form lanthanum oxide and nickel metal .

Aplicaciones Científicas De Investigación

Lanthanum nickel oxide has a wide range of scientific research applications, including:

Energy Storage: This compound is used in the development of electrode materials for batteries and supercapacitors due to its high electrical conductivity and stability.

Electronic Devices: It is used in the fabrication of thin films for electronic devices, such as sensors and transistors, due to its unique electronic properties.

Environmental Applications: This compound is used in the degradation of pollutants, such as rhodamine B, through photocatalytic processes.

Mecanismo De Acción

The mechanism of action of lanthanum nickel oxide in catalytic reactions involves the adsorption of reactant molecules onto its surface, followed by the transfer of electrons between the reactants and the catalyst. This process is facilitated by the unique electronic structure of this compound, which allows for efficient charge transfer and the formation of reactive intermediates . The presence of oxygen vacancies and the mixed valence states of nickel (Ni²⁺/Ni³⁺) play a crucial role in enhancing the catalytic activity of the compound .

Comparación Con Compuestos Similares

Lanthanum nickel oxide can be compared with other similar compounds, such as lanthanum cobalt oxide (LaCoO₃) and lanthanum ferrite (LaFeO₃). While all these compounds belong to the perovskite family and exhibit catalytic properties, this compound is unique due to its higher electrical conductivity and stability under various reaction conditions . Additionally, this compound shows better performance in specific applications, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides .

List of Similar Compounds

- Lanthanum cobalt oxide (LaCoO₃)

- Lanthanum ferrite (LaFeO₃)

- Lanthanum manganite (LaMnO₃)

- Lanthanum chromite (LaCrO₃)

This compound stands out among these compounds due to its unique combination of electronic and catalytic properties, making it a versatile material for various scientific and industrial applications.

Propiedades

Fórmula molecular |

LaNiO3 |

|---|---|

Peso molecular |

245.597 g/mol |

Nombre IUPAC |

lanthanum(3+);nickel(3+);oxygen(2-) |

InChI |

InChI=1S/La.Ni.3O/q2*+3;3*-2 |

Clave InChI |

PRLPTRWWZFPYGM-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[O-2].[O-2].[Ni+3].[La+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

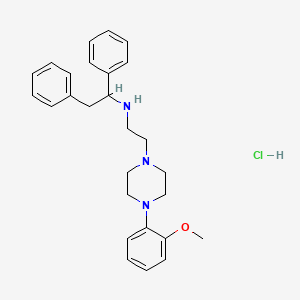

![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)